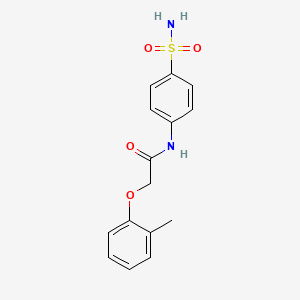![molecular formula C7H16Cl2N2O4S B3004555 2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride](/img/structure/B3004555.png)
2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cystathionine Dihydrochloride is a chemical compound that plays a significant role in the metabolic pathway of sulfur-containing amino acids. It is an intermediate in the biosynthesis of cysteine from homocysteine, a process that is crucial for maintaining cellular redox balance and detoxification. This compound is particularly important in the transsulfuration pathway, which is active in various organs such as the liver, kidneys, pancreas, and intestines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cystathionine Dihydrochloride can be synthesized through the thioalkylation of N-tert-butoxycarbonyl-L-cysteine tert-butyl ester, derived from L-cystine, with (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester, derived from L-aspartic acid. This method involves protecting groups and single-step deprotection under mild conditions, resulting in high purity (99.4%) .
Industrial Production Methods
Industrial production of Cystathionine Dihydrochloride typically involves large-scale synthesis using similar thioalkylation methods. The process is optimized for high yield and purity, ensuring that the compound meets the standards required for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions
Cystathionine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cysteine sulfinic acid.
Reduction: It can be reduced to form cysteine.
Substitution: It can participate in substitution reactions where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include cysteine, cysteine sulfinic acid, and various substituted derivatives of cystathionine .
Scientific Research Applications
Cystathionine Dihydrochloride has numerous applications in scientific research:
Mechanism of Action
Cystathionine Dihydrochloride exerts its effects through its role in the transsulfuration pathway. It is synthesized from homocysteine and serine by the enzyme cystathionine beta-synthase and is subsequently cleaved into cysteine and alpha-ketobutyrate by cystathionine gamma-lyase. This pathway is essential for the biosynthesis of cysteine, which is crucial for protein synthesis, glutathione production, and redox regulation .
Comparison with Similar Compounds
Similar Compounds
Homocysteine: An amino acid that is a precursor to cystathionine in the transsulfuration pathway.
Cysteine: The end product of cystathionine metabolism, essential for protein synthesis and antioxidant defense.
Lanthionine: A structural analogue of cystathionine with a thioether bridge instead of a disulfide bond.
Uniqueness
Cystathionine Dihydrochloride is unique due to its specific role in the transsulfuration pathway and its involvement in the biosynthesis of cysteine from homocysteine. Unlike other sulfur-containing amino acids, it serves as a critical intermediate that bridges the conversion of homocysteine to cysteine, making it indispensable for maintaining sulfur amino acid homeostasis .
Properties
IUPAC Name |
2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S.2ClH/c8-4(6(10)11)1-2-14-3-5(9)7(12)13;;/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKXLTOHYQEAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004473.png)
![N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3004474.png)
![3-(4-bromophenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3004476.png)
![N-(2,4-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3004478.png)




![N,6-dimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3004486.png)
![2-O-Tert-butyl 5-O-methyl (3aR,6aS)-5-(aminomethyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,5-dicarboxylate](/img/structure/B3004487.png)


![2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B3004492.png)

